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Compound of Interest

Compound Name:
1,5-dimethyl-1H-indole-2-

carbaldehyde

Cat. No.: B1324310 Get Quote

A Comparative Guide to the X-ray Crystallographic Analysis of 1,5-Dimethyl-1H-indole-2-
carbaldehyde Derivatives

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of molecules is paramount for rational drug design and structure-activity

relationship studies. X-ray crystallography provides definitive insights into the solid-state

conformation and packing of crystalline compounds. This guide offers a comparative analysis

of the X-ray crystallographic data of derivatives of 1,5-dimethyl-1H-indole-2-carbaldehyde, a

key scaffold in medicinal chemistry.

While the crystal structure of 1,5-dimethyl-1H-indole-2-carbaldehyde itself is not publicly

available, this guide presents a detailed comparison with its constitutional isomer, 5-methyl-1H-

indole-3-carbaldehyde, and a closely related derivative, 1-(phenylsulfonyl)-1H-indole-2-

carbaldehyde. This comparative approach provides valuable insights into the structural

nuances influenced by substituent placement and nature.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two indole

carbaldehyde derivatives, offering a quantitative comparison of their solid-state structures.
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Parameter
5-Methyl-1H-indole-3-
carbaldehyde[1]

1-(Phenylsulfonyl)-1H-
indole-2-carbaldehyde

Chemical Formula C₁₀H₉NO C₁₅H₁₁NO₃S

Molecular Weight 159.18 g/mol 285.31 g/mol

Crystal System Orthorhombic Monoclinic

Space Group Pbca P2₁/c

a (Å) 16.9456(19) 10.1333(4)

b (Å) 5.7029(6) 10.5933(4)

c (Å) 8.6333(9) 12.4259(5)

α (°) 90 90

β (°) 90 99.151(2)

γ (°) 90 90

Volume (Å³) 834.31(15) 1318.15(9)

Z 4 4

Calculated Density (g/cm³) 1.267 1.436

Radiation Type Mo Kα Mo Kα

Temperature (K) 296 150

Final R indices (I > 2σ(I)) R1 = 0.038, wR2 = 0.107 R1 = 0.035, wR2 = 0.089

Experimental Protocols
A generalized experimental protocol for the X-ray crystallographic analysis of indole-2-

carbaldehyde derivatives is outlined below, based on the methodologies reported in the

compared studies.
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Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a

saturated solution of the compound. Common solvents for crystallization include ethanol, ethyl

acetate, or mixtures of solvents. The commercially available compound is dissolved in a

minimum amount of the appropriate solvent, and the solution is allowed to stand undisturbed at

room temperature for several days to weeks, leading to the formation of well-defined crystals.

X-ray Data Collection and Processing
A single crystal of suitable size and quality is mounted on a goniometer head. X-ray diffraction

data is collected using a diffractometer equipped with a CCD or CMOS detector.

Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å), is used.

The data collection is usually performed at a controlled temperature, often 100 K or 296 K, to

minimize thermal vibrations.

The collected diffraction images are processed to obtain the unit cell parameters and integrated

intensities of the reflections. This process involves indexing the reflections, integrating their

intensities, and applying corrections for various effects such as Lorentz factor, polarization, and

absorption.

Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods, which provide an

initial model of the atomic positions. This model is then refined against the experimental

diffraction data using full-matrix least-squares techniques. In the final stages of refinement,

anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen

atoms are often placed in calculated positions and refined using a riding model. The final

refined structure is validated using various crystallographic metrics.

Visualizations
The following diagrams illustrate the typical workflow of an X-ray crystallographic analysis and

the logical relationship of the key steps involved.
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Caption: A typical workflow for X-ray crystallographic analysis.
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Caption: Logical relationships in determining a crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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